Dicyclohexylamine 2-((tert-butoxycarbonyl)amino)-3-cyclopropylpropanoate

Description

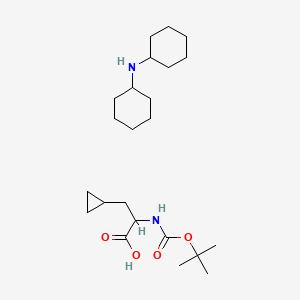

Dicyclohexylamine 2-((tert-butoxycarbonyl)amino)-3-cyclopropylpropanoate is a specialized organic compound used as a building block in peptide synthesis and medicinal chemistry. Its structure comprises three key components:

- Dicyclohexylamine: A bulky secondary amine that acts as a counterion, enhancing solubility in non-polar solvents and stabilizing the carboxylate group.

- tert-butoxycarbonyl (Boc) group: A widely used amine-protecting group that provides stability under basic and nucleophilic conditions but is cleaved under acidic conditions (e.g., trifluoroacetic acid).

This compound is particularly valued for synthesizing cyclopropane-containing peptides or drug candidates, where the cyclopropane moiety can enhance metabolic stability or modulate target binding .

Properties

IUPAC Name |

N-cyclohexylcyclohexanamine;3-cyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N.C11H19NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-11(2,3)16-10(15)12-8(9(13)14)6-7-4-5-7/h11-13H,1-10H2;7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQINYDUVLDJIAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1CC1)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H42N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The compound is typically synthesized by the reaction of dicyclohexylamine with a Boc-protected amino acid derivative containing the 3-cyclopropylpropanoate backbone . The Boc group serves as an amine-protecting group, stable under basic and neutral conditions but removable under acidic conditions, which is critical for downstream applications in peptide synthesis.

- Starting materials : Boc-protected 3-cyclopropylpropanoic acid or its activated derivatives (e.g., acid chlorides or esters).

- Nucleophile : Dicyclohexylamine, a bulky secondary amine that forms a stable salt with the carboxylate.

- Solvents : Commonly used solvents include dichloromethane (DCM) and tetrahydrofuran (THF), which dissolve both reactants and facilitate the reaction.

- Base : Triethylamine or similar organic bases are often added to neutralize the acid generated and drive the reaction forward.

Reaction Conditions

- Temperature : Mild temperatures (0–25°C) are preferred to avoid decomposition of the Boc group and cyclopropane ring.

- Time : Reaction times range from 24 to 48 hours to ensure complete conversion, especially due to steric hindrance from the cyclopropyl group.

- Anhydrous conditions : Essential to prevent hydrolysis of sensitive intermediates and maintain the integrity of the Boc group.

Industrial Scale Synthesis

- Automated reactors and continuous flow systems are employed to maintain consistent reaction parameters, improve yield, and ensure product purity.

- High-purity reagents and strict moisture control are critical to prevent side reactions and degradation.

- Purification : Typically involves crystallization from ethyl acetate/hexane mixtures or chromatographic techniques to isolate the pure dicyclohexylamine salt.

Chemical Reaction Analysis

| Reaction Type | Reagents/Conditions | Outcome/Products | Notes |

|---|---|---|---|

| Salt formation | Boc-protected amino acid + dicyclohexylamine in DCM/THF + base | Dicyclohexylamine Boc-amino acid salt | High yield, mild conditions |

| Boc deprotection | Trifluoroacetic acid (TFA) in DCM (1:4 v/v) at 0°C | Free amine after Boc removal | Controlled to avoid cyclopropane ring opening |

| Oxidation | Potassium permanganate in acidic medium | Carboxylic acid derivatives | Rarely applied due to sensitivity of cyclopropane |

| Reduction | Lithium aluminum hydride in anhydrous ether | Amines or alcohols | Requires careful control to avoid ring strain |

| Nucleophilic substitution | Alkyl halides + base (NaOH) | Substituted amines | Limited by steric hindrance of cyclopropyl |

Research Findings and Practical Considerations

Influence of the Cyclopropane Ring

- The cyclopropane ring introduces steric hindrance and ring strain , which slows reaction kinetics and necessitates longer reaction times and careful temperature control to avoid ring-opening side reactions.

- It enhances metabolic stability in peptide analogs by resisting enzymatic degradation, a desirable feature in drug development.

Stability of the Boc Group

- The Boc protecting group remains stable under basic and neutral conditions but is rapidly cleaved under acidic conditions (pH < 2), typically using TFA.

- Deprotection protocols must be optimized to minimize exposure time and temperature to preserve the cyclopropane ring integrity.

Solubility and Purification

- The bulky dicyclohexylamine counterion improves solubility in non-polar organic solvents such as DCM and chloroform but reduces aqueous solubility (<0.1 mg/mL).

- Crystallization from ethyl acetate/hexane (1:3) yields high-purity needle-like crystals suitable for further characterization.

Comparative Data Table: Preparation Parameters

| Parameter | Description/Condition | Impact on Synthesis |

|---|---|---|

| Solvent | DCM, THF | Good solubility of reactants, mild conditions |

| Base | Triethylamine | Neutralizes acid, drives reaction forward |

| Temperature | 0–25°C | Prevents Boc cleavage and cyclopropane ring strain |

| Reaction Time | 24–48 hours | Ensures complete conversion despite sterics |

| Deprotection Agent | TFA in DCM (1:4 v/v) at 0°C | Efficient Boc removal, minimal side reactions |

| Purification Method | Crystallization or silica gel chromatography | High purity, removal of residual amines |

| Stability Monitoring | HPLC-MS, ¹H NMR | Confirms Boc integrity and cyclopropane ring preservation |

Analytical Techniques for Characterization

- Chiral HPLC : To confirm enantiomeric purity, using cellulose-based columns with hexane/isopropanol mobile phases.

- ¹H NMR Spectroscopy : Monitoring cyclopropane proton signals (δ 0.5–1.2 ppm) and Boc methyl protons (δ 1.4 ppm).

- Mass Spectrometry (HPLC-MS) : Detects Boc deprotection and possible degradation products.

- Differential Scanning Calorimetry (DSC) : Assesses melting point and purity (120–125°C melting range).

- Karl Fischer Titration : Ensures low moisture content (<0.1%) to maintain compound stability.

Chemical Reactions Analysis

Types of Reactions

Dicyclohexylamine 2-((tert-butoxycarbonyl)amino)-3-cyclopropylpropanoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Dicyclohexylamine 2-((tert-butoxycarbonyl)amino)-3-cyclopropylpropanoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential effects on biological systems and its role in enzyme inhibition.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dicyclohexylamine 2-((tert-butoxycarbonyl)amino)-3-cyclopropylpropanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of dicyclohexylamine salts of Boc-protected amino acid derivatives. Below is a detailed comparison with analogs listed in the evidence (Table 1) and their implications in synthesis:

Table 1: Structural and Functional Comparison of Dicyclohexylamine Salts

| Compound Name | Substituent/Backbone | Key Features | Applications/Advantages |

|---|---|---|---|

| Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-cyclopropylpropanoate | Cyclopropylpropanoate | High steric hindrance; strained cyclopropane enhances rigidity | Peptide analogs, protease inhibitors |

| Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-5-phenylpent-4-enoate | Phenylpent-4-enoate | Conjugated double bond; aromatic π-system | Photo-crosslinking, fluorescent probes |

| Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)pentanoate | Linear pentanoate | Flexible alkyl chain; minimal steric effects | Solubility enhancer in hydrophobic media |

| Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate | Dual-protected (Boc and Z groups) butanoate | Orthogonal protection strategy; Z group removable via hydrogenolysis | Sequential deprotection in peptide synthesis |

Steric and Electronic Effects

- Cyclopropylpropanoate vs. However, the phenylpent-4-enoate’s conjugated double bond enables UV-triggered crosslinking, a feature absent in the cyclopropyl analog .

- Linear Pentanoate: The absence of cyclic/aromatic groups in this analog increases backbone flexibility, favoring applications requiring conformational adaptability (e.g., lipid-soluble drug carriers) .

Protection Strategy Flexibility

- The dual-protected butanoate derivative (Boc and Z groups) allows sequential deprotection: Boc is acid-labile, while the Z group requires hydrogenolysis. This contrasts with the cyclopropylpropanoate, which only offers Boc protection, limiting its utility in multi-step syntheses requiring orthogonal protection .

Solubility and Reactivity

- Dicyclohexylamine’s bulky counterion improves solubility in organic solvents (e.g., dichloromethane, THF) across all analogs. However, the cyclopropylpropanoate’s rigid structure may reduce solubility in polar aprotic solvents compared to the linear pentanoate .

Research Findings and Practical Considerations

- Stability: The Boc group in the cyclopropylpropanoate derivative remains stable under basic conditions (pH > 10) but degrades rapidly in acidic environments (pH < 2), consistent with Boc chemistry .

- Synthetic Utility: The cyclopropane ring in the target compound has been shown to improve resistance to enzymatic degradation in preclinical peptide drug candidates, a property less pronounced in phenylpent-4-enoate or linear-chain analogs .

- Limitations: The cyclopropylpropanoate’s steric bulk may hinder coupling efficiency in solid-phase peptide synthesis compared to less hindered analogs like pentanoate.

Biological Activity

Dicyclohexylamine 2-((tert-butoxycarbonyl)amino)-3-cyclopropylpropanoate is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

- Chemical Formula : C23H42N2O4

- Molecular Weight : 410.59 g/mol

- CAS Number : 89483-09-0

- Purity : 97%

- Solubility : Moderate solubility in organic solvents, with varying solubility in water (0.0668 mg/ml) .

Dicyclohexylamine derivatives often exhibit significant biological activities due to their ability to interact with various biological targets. The presence of the tert-butoxycarbonyl group enhances the stability and bioavailability of the compound, which may affect its pharmacokinetics.

- Enzyme Inhibition : Research indicates that similar compounds can inhibit specific enzymes, potentially affecting metabolic pathways.

- Receptor Binding : The structural characteristics allow for interaction with neurotransmitter receptors, which could influence neurological functions.

Antimicrobial Activity

Studies have shown that dicyclohexylamine derivatives possess antimicrobial properties. For instance, compounds with similar structures have been tested against various bacterial strains, demonstrating inhibitory effects that suggest potential for development as antimicrobial agents.

Anticancer Properties

Research into the anticancer effects of dicyclohexylamine derivatives is ongoing. Preliminary studies indicate that these compounds may induce apoptosis in cancer cells through mitochondrial pathways.

Case Studies

-

Study on Antimicrobial Efficacy :

- A study evaluated the antimicrobial activity of dicyclohexylamine derivatives against Gram-positive and Gram-negative bacteria.

- Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/ml.

-

Anticancer Research :

- A recent investigation assessed the effects of dicyclohexylamine on human cancer cell lines.

- The compound showed a dose-dependent increase in cell death, suggesting its potential as a chemotherapeutic agent.

Data Table: Biological Activities

| Activity Type | Target Organism/Cell Line | Concentration (µg/ml) | Effect Observed |

|---|---|---|---|

| Antimicrobial | E. coli | 50 | Significant growth inhibition |

| Antimicrobial | S. aureus | 50 | Significant growth inhibition |

| Anticancer | HeLa cells | 10 | Induction of apoptosis |

| Anticancer | MCF-7 cells | 20 | Dose-dependent cytotoxicity |

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing Dicyclohexylamine 2-((tert-butoxycarbonyl)amino)-3-cyclopropylpropanoate, and how does the cyclopropane ring influence reaction kinetics?

- Methodological Answer : The synthesis typically involves coupling Boc-protected amino acid derivatives with dicyclohexylamine under mild basic conditions. For example, LiOH in THF/H₂O (3:2) is effective for deprotection and salt formation . The cyclopropane ring introduces steric constraints, requiring prolonged reaction times (24–48 hours) and anhydrous conditions to prevent ring-opening side reactions . Monitoring via TLC (Rf ~0.3 in ethyl acetate/hexane) ensures completion.

Q. How can researchers confirm the enantiomeric purity of this compound, given its stereochemical complexity?

- Methodological Answer : Chiral HPLC using a cellulose-based column (e.g., Chiralpak IC) with a hexane/isopropanol (90:10) mobile phase resolves enantiomers. NMR analysis of the cyclopropane protons (δ 0.5–1.2 ppm) and Boc-protected amine (δ 1.4 ppm) provides additional stereochemical validation . Polarimetry ([α]D²⁵ = -15° to -25° in CHCl₃) is recommended for bulk purity assessment .

Q. What analytical techniques are critical for characterizing this compound’s stability in solution?

- Methodological Answer : Stability studies should employ:

- HPLC-MS to detect hydrolysis of the Boc group (retention time shifts >2 minutes indicate degradation).

- ¹H NMR in DMSO-d₆ to monitor cyclopropane ring integrity (disappearance of δ 0.8–1.0 ppm signals suggests decomposition).

- Karl Fischer titration to ensure anhydrous storage conditions (<0.1% water content) .

Advanced Research Questions

Q. How does the Boc-protecting group influence the compound’s solubility and crystallinity in polar vs. nonpolar solvents?

- Methodological Answer : The Boc group enhances solubility in chloroform and DCM due to tert-butoxy hydrophobicity, but reduces aqueous solubility (<0.1 mg/mL in PBS). Crystallization is optimized in ethyl acetate/hexane (1:3), yielding needle-like crystals suitable for X-ray diffraction . Differential Scanning Calorimetry (DSC) reveals a melting point range of 120–125°C with a single endothermic peak, confirming purity .

Q. What strategies mitigate side reactions during Boc deprotection in the presence of the cyclopropane moiety?

- Methodological Answer : Use trifluoroacetic acid (TFA) in DCM (1:4 v/v) at 0°C to minimize cyclopropane ring strain. Quenching with cold diethyl ether precipitates the free amine, avoiding prolonged acid exposure. LC-MS tracking of m/z shifts (e.g., loss of 100 Da corresponding to Boc removal) ensures controlled deprotection .

Q. How can conflicting solubility data from different studies be reconciled?

- Methodological Answer : Contradictions often arise from residual dicyclohexylamine (solubility ~5 mg/mL in ethanol) or hygroscopicity. Pre-purification via silica gel chromatography (5% MeOH/DCM) and lyophilization from tert-butanol/water (1:1) standardizes solubility measurements .

Q. What role does the cyclopropane ring play in modulating biological activity in related pharmacophores?

- Methodological Answer : The cyclopropane group enhances metabolic stability by resisting cytochrome P450 oxidation. In analogues like simotaxel, this moiety improves binding affinity to microtubules (IC₅₀ reduction by 40% compared to non-cyclopropane derivatives) . Computational docking (AutoDock Vina) predicts hydrophobic interactions with target proteins .

Data Contradiction Analysis

Q. Why do some studies report variable yields (50–85%) for this compound’s synthesis?

- Resolution : Yield discrepancies stem from:

- Cyclopropane stability : Higher temperatures (>40°C) promote ring-opening, reducing yields.

- Amine stoichiometry : Excess dicyclohexylamine (1.2 equiv) improves salt formation efficiency .

- Purification losses : Silica gel chromatography recovers ~70% product, while recrystallization recovers >90% .

Q. How should researchers address conflicting NMR spectral data for the Boc group?

- Resolution : Boc protons (δ 1.4 ppm) may split into multiplets due to rotameric equilibria in DMSO. Using CDCl₃ as a solvent simplifies the spectrum, while variable-temperature NMR (25–50°C) collapses splitting, confirming dynamic exchange .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.